2-(3-Fluorophenyl)pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFZHOCQRKLVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303636 | |
| Record name | Pyrimidine, 2-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68049-16-1 | |
| Record name | Pyrimidine, 2-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68049-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 3 Fluorophenyl Pyrimidine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 2-(3-Fluorophenyl)pyrimidine is expected to show distinct signals for the protons on both the pyrimidine (B1678525) and the 3-fluorophenyl rings.
The pyrimidine ring itself features three protons. For the unsubstituted pyrimidine molecule, these protons resonate at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm. chemicalbook.com In this compound, the C2 position is substituted, leaving three pyrimidine protons. The H4 and H6 protons are chemically equivalent due to symmetry and are expected to appear as a doublet, while the H5 proton should appear as a triplet, coupled to both H4 and H6. Their chemical shifts will be influenced by the electron-withdrawing nature of the attached phenyl ring.
The 3-fluorophenyl group contributes four aromatic protons. Their chemical shifts and splitting patterns are dictated by their position relative to the fluorine atom and the pyrimidine ring, as well as by proton-fluorine (H-F) and proton-proton (H-H) coupling. These protons typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The proton ortho to the fluorine atom will exhibit coupling to the fluorine in addition to its neighboring protons.
For comparison, the aromatic protons of the analogue 2-phenylpyridine (B120327) are observed in the range of δ 7.15–8.83 ppm. rsc.org This provides a reasonable estimate for the region in which the protons of this compound would appear.
Table 1: Predicted ¹H NMR Data for this compound This table is based on data from unsubstituted pyrimidine and related analogues. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Pyrimidine H4, H6 | ~8.8 - 9.0 | Doublet (d) | JH4-H5, JH6-H5 ≈ 5.0 Hz |
| Pyrimidine H5 | ~7.4 - 7.6 | Triplet (t) | JH5-H4, JH5-H6 ≈ 5.0 Hz |
| Fluorophenyl H2' | ~8.2 - 8.4 | Doublet of triplets (dt) | JH-H (ortho), JH-F (meta) |
| Fluorophenyl H4' | ~7.5 - 7.7 | Doublet of doublets (ddd) | JH-H (ortho, meta), JH-F (ortho) |
| Fluorophenyl H5' | ~7.2 - 7.4 | Triplet of doublets (td) | JH-H (ortho), JH-H (meta) |
| Fluorophenyl H6' | ~8.1 - 8.3 | Doublet of doublets (dd) | JH-H (ortho, meta) |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
The carbon atoms of the pyrimidine ring are expected to be significantly deshielded due to the electronegativity of the nitrogen atoms. For the analogue 2-phenylpyridine, the carbon signals appear between δ 120.6 and 157.4 ppm. rsc.org The C2 carbon of this compound, being bonded to two nitrogen atoms and a phenyl ring, is expected to be the most downfield of the pyrimidine carbons.
The carbons of the 3-fluorophenyl ring will show characteristic shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine (C3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The other carbons in the phenyl ring will show smaller, long-range C-F couplings.
Table 2: Predicted ¹³C NMR Data for this compound This table is based on data from related analogues. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C2 | ~162 - 165 |
| Pyrimidine C4, C6 | ~157 - 159 |
| Pyrimidine C5 | ~120 - 122 |
| Fluorophenyl C1' (ipso) | ~138 - 141 |
| Fluorophenyl C2' | ~115 - 117 (d, JC-F) |
| Fluorophenyl C3' (C-F) | ~161 - 164 (d, ¹JC-F) |
| Fluorophenyl C4' | ~125 - 127 (d, JC-F) |
| Fluorophenyl C5' | ~130 - 132 (d, JC-F) |
| Fluorophenyl C6' | ~118 - 120 (d, JC-F) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides essential information, 2D NMR experiments are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between adjacent protons, such as between H4 and H5 on the pyrimidine ring, and among the four protons on the fluorophenyl ring. This helps to trace the proton connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is used to definitively assign the signals of protonated carbons. For example, the signal for the pyrimidine H5 proton would show a cross-peak with the signal for the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the H4/H6 protons of the pyrimidine ring and the C2 carbon, as well as the C1' (ipso) carbon of the phenyl ring, confirming the link between the two ring systems. Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated the utility of these techniques for unambiguous assignments. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₇FN₂) is 174 g/mol .
In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a strong molecular ion peak (M⁺) at m/z = 174. The fragmentation of related pyrimidine derivatives often involves the initial cleavage of bonds connecting substituents to the ring, followed by the breakdown of the heterocyclic ring itself. sphinxsai.comsapub.org
A plausible fragmentation pathway for this compound might include:
Loss of HCN from the pyrimidine ring to give a fragment at m/z = 147.
Fission of the bond between the two rings, leading to fragments corresponding to the fluorophenyl cation (m/z = 95) and the pyrimidinyl radical (or vice-versa).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Identity |
| 174 | [M]⁺ (Molecular Ion) |
| 147 | [M - HCN]⁺ |
| 95 | [C₆H₄F]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, as different formulas with the same nominal mass will have slightly different exact masses due to the mass defect of their constituent atoms.
For this compound, the elemental composition is C₁₀H₇FN₂. The calculated exact mass for the molecular ion [M]⁺ is 174.0600 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on aromatic rings. vscht.cz
Aromatic C=C and C=N Stretching: A series of medium to strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the stretching vibrations within the pyrimidine and phenyl rings. researchgate.net
C-F Stretching: A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1300-1100 cm⁻¹ region. researchgate.net
C-H Out-of-Plane Bending: Bands in the 900-690 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring. For a meta-substituted phenyl ring, characteristic bands are often observed around 880-780 cm⁻¹ and 750-700 cm⁻¹. libretexts.org
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine & Phenyl) |
| 1600 - 1400 | C=C and C=N Stretch | Aromatic Rings |
| 1300 - 1100 | C-F Stretch | Aryl-Fluoride |
| 900 - 690 | C-H Bend (Out-of-Plane) | Aromatic Rings |
Single-Crystal X-ray Diffraction for Three-Dimensional Structural Determination
Single-crystal X-ray diffraction is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. unimi.it This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering a definitive structural confirmation in the solid state. For complex heterocyclic systems like this compound and its analogues, this technique is invaluable for confirming molecular connectivity and spatial arrangement, which spectroscopic methods like NMR and IR spectroscopy can only infer.
The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This ultimately reveals the precise three-dimensional structure of the molecule and how multiple molecules are arranged within the crystal lattice.
While specific crystallographic data for this compound is not widely published, studies on analogous pyrimidine derivatives demonstrate the detailed insights gained from this technique. For instance, structural analysis of related compounds, such as certain 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives, has been successfully performed using single-crystal X-ray diffraction. mdpi.com In such studies, the analysis confirms the proposed molecular structure and provides key crystallographic parameters.
Typically, the data generated from a single-crystal X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For example, a substituted triazolopyridazinoindole, an analogue in a related heterocyclic class, was found to crystallize in the triclinic P-1 space group. mdpi.com Other pyrimidine derivatives have been shown to adopt different crystal systems, such as monoclinic, depending on their specific substitution patterns and the resulting intermolecular interactions. mdpi.com The analysis also details the dihedral angles between constituent rings; in several 2-(pyrimidin-2-ylsulfanyl)-N-phenylacetamides, the pyrimidine and benzene (B151609) rings were found to be significantly inclined relative to each other. iucr.org
For this compound, a hypothetical analysis would precisely measure the dihedral angle between the pyrimidine and the 3-fluorophenyl rings, providing empirical data on the molecule's conformation in the solid state. This information is critical for understanding structure-activity relationships and for computational modeling studies.
Table 1: Representative Crystallographic Data for an Analogous Heterocyclic Compound (Note: Data is for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, illustrating the type of parameters obtained from single-crystal X-ray analysis) mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.5010 |
| β (°) | 98.6180 |
| γ (°) | 103.8180 |
| Volume (ų) | 900.07 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and high purity.
For this compound (C₁₀H₇FN₂), the theoretical elemental composition is:
Carbon (C): 68.96%
Hydrogen (H): 4.05%
Nitrogen (N): 16.08%
In the synthesis and characterization of novel pyrimidine derivatives, elemental analysis is routinely reported. For example, in the synthesis of various 2-phenylpyrimidine (B3000279) analogues, researchers present the calculated and found values for C, H, and N to confirm that the target molecule was successfully obtained. researchgate.net Discrepancies outside of an acceptable error margin (typically ±0.4%) may indicate the presence of impurities, residual solvents, or that the isolated compound is not the one intended.
The table below showcases elemental analysis data for several pyrimidine analogues found in the scientific literature, illustrating the standard practice of reporting and comparing theoretical and experimental values.
Table 2: Elemental Analysis Data for Selected Pyrimidine Analogues
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
| Ethyl 2-(2-(4-hydroxybenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate researchgate.net | C₂₁H₂₀N₄O₃ | C | 67.01 | 66.97 |
| H | 5.36 | 5.31 | ||
| N | 14.88 | 14.81 | ||
| 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(3-fluorophenyl)hydrazine Carbothioamide mdpi.com | C₁₂H₁₃FN₆OS | C | 46.74 | 46.77 |
| H | 4.25 | 4.24 | ||
| N | 27.26 | 27.27 | ||
| 4-(2',3'-phthalimidopyridin-l'-yl)-6-(4'-fluorophenyl)-1-H-pyrimidine-5-carbonitrile scirp.org | C₁₈H₈N₅SFO₂ | C | 57.29 | 57.10 |
| H | 2.12 | 1.98 | ||
| N | 18.56 | 18.41 | ||
| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol heteroletters.org | C₂₀H₁₄N₂OS₂ | C | 66.29 | 66.50 |
| H | 3.86 | 3.82 | ||
| N | 7.73 | 7.83 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
